5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrazine-2-carboxamide is a compound that features a pyrazine ring substituted with a carboxamide group and a 5-methylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrazine-2-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the pyrazine ring. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The pyrazine ring can be synthesized through various methods, including the condensation of appropriate diamines with diketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of metal-free synthetic strategies to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-methylisoxazole: A simpler compound with similar structural features.
Pyrazine-2-carboxamide: Shares the pyrazine and carboxamide moieties.
N-(5-methylisoxazol-3-yl)malonamide: Another compound with an isoxazole ring.
Uniqueness
5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrazine-2-carboxamide is unique due to its combination of the pyrazine and isoxazole rings, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-7-3-13-10(6-12-7)11(16)14-4-9-5-15-17-8(9)2/h3,5-6H,4H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTHBSGKTKFHMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=C(ON=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.